
(6-Fluoro-4-((3-fluoro-4-methylphenyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Fluoro-4-((3-fluoro-4-methylphenyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H21F2N3O and its molecular weight is 381.427. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Spectroscopic Properties and Quantum Chemistry Calculations
Research on related compounds, such as 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones, has focused on their electronic absorption, excitation, and fluorescence properties. These studies, conducted in various solvents, have shown that these compounds exhibit dual fluorescence with weak charge transfer separation. Quantum chemistry calculations provide insights into their molecular structures, revealing rotamers and intramolecular hydrogen bonds influencing the energy of molecular orbitals (Al-Ansari, 2016).
2. Molecular Docking and Biological Activity Prediction
A study on a potential antimicrobial and antiviral drug closely related to our compound of interest involved defining its molecular and crystal structures. Predictions of biological activity were made using molecular docking techniques, providing valuable insights into its potential therapeutic applications (Vaksler et al., 2023).
3. Antitubercular Activity and Crystal Structure Analysis
Research on mefloquine derivatives, which share structural similarities with our compound, included exploring their crystal structures and investigating their anti-tubercular activities. This research contributes to the understanding of how structural features influence biological activity, particularly in the context of tuberculosis treatment (Wardell et al., 2011).
4. Tubulin Polymerization Inhibition in Cancer Cells
Studies on 2-anilino-3-aroylquinolines, which are structurally related to our compound, have shown potent antiproliferative activity against various human cancer cell lines. These compounds inhibit tubulin polymerization, arrest the cell cycle at the G2/M phase, and induce apoptosis. Such research is crucial for developing new cancer therapies (Srikanth et al., 2016).
5. Development of Antibacterial Agents
Research on fluoroquinolones, which are related to our compound, has led to the synthesis of new agents with potent antibacterial activity. These studies explore the structure-activity relationships, revealing key structural elements necessary for maximizing antibacterial potency (Huang et al., 2010).
Propiedades
IUPAC Name |
[6-fluoro-4-(3-fluoro-4-methylanilino)quinolin-3-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2N3O/c1-14-5-7-16(12-19(14)24)26-21-17-11-15(23)6-8-20(17)25-13-18(21)22(28)27-9-3-2-4-10-27/h5-8,11-13H,2-4,9-10H2,1H3,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCDRLYHFMVFLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide](/img/structure/B2404427.png)

![1,3,6-trimethyl-5-(methylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2404433.png)
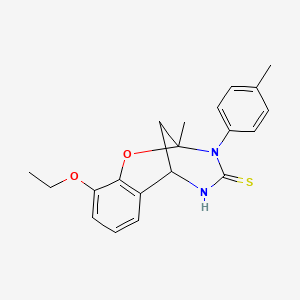
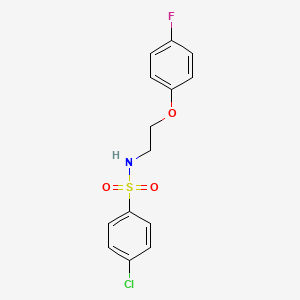


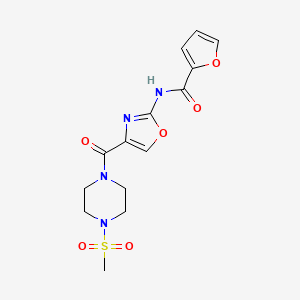
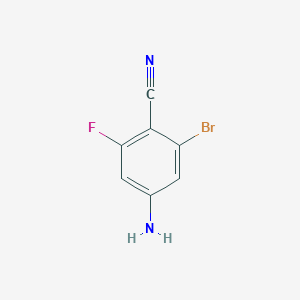
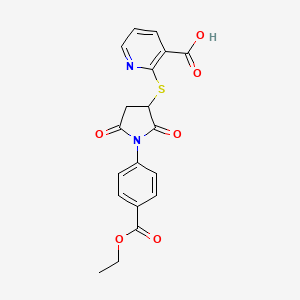
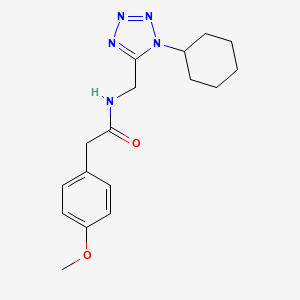
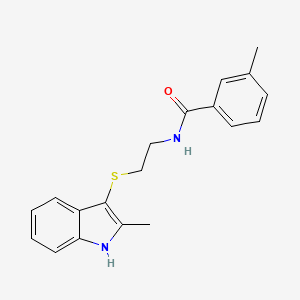
![3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-pyrazol-1-ylpyridazine](/img/structure/B2404448.png)
![1-(4-Chlorophenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2404449.png)